N-(5-(aminomethyl)-5-phenyl-4-pivaloyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide hydrochloride
Description
IUPAC Systematic Nomenclature Analysis
The systematic IUPAC name of this compound reflects its complex polycyclic architecture and functional group hierarchy. The parent heterocycle is identified as 4,5-dihydro-1,3,4-thiadiazole , a five-membered ring containing two nitrogen atoms at positions 1 and 3, one sulfur atom at position 4, and partial saturation at the 4,5-positions. Substituents are prioritized based on Cahn-Ingold-Prelog rules:
- Position 2 : A pivalamide group (N-(2-yl)pivalamide), derived from pivalic acid (2,2-dimethylpropanoic acid).
- Position 4 : A pivaloyl group (2,2-dimethylpropanoyl), forming a ketone at the saturated carbon.
- Position 5 : A phenyl group and an aminomethyl (-CH2NH2) substituent, with the latter protonated as a hydrochloride salt.
The full name adheres to additive numbering, emphasizing the dihydrothiadiazole core and the stereoelectronic influence of substituents (Table 1).
Table 1: IUPAC Name Breakdown
| Component | Description | Position |
|---|---|---|
| Parent | 4,5-dihydro-1,3,4-thiadiazole | Core |
| Substituents | Pivaloyl, phenyl, aminomethyl | 4,5,5 |
| Functional Groups | Pivalamide, hydrochloride | 2, aminomethyl |
Molecular Architecture of the 4,5-Dihydro-1,3,4-thiadiazole Core
The 4,5-dihydro-1,3,4-thiadiazole ring exhibits a non-planar conformation due to partial saturation at C4 and C5 (Figure 1). The thiadiazole core consists of:
- N1 and N3 : Sp2-hybridized nitrogen atoms contributing to aromaticity disruption from saturation.
- S4 : A sulfur atom participating in resonance with adjacent nitrogen atoms, lowering ring basicity.
- C4 and C5 : Sp3-hybridized carbons enabling stereochemical variability and substituent attachment.
The pivaloyl group at C4 introduces steric bulk via its tert-butyl moiety, forcing the ring into a boat-like conformation to minimize van der Waals strain. Concurrently, the 5-phenyl group adopts an equatorial orientation relative to the thiadiazole plane, while the aminomethyl group projects axially, stabilized by intramolecular hydrogen bonding with the neighboring pivalamide.
Stereochemical Considerations in the 4-Pivaloyl Substitution Pattern
The C4 pivaloyl group creates a chiral center, yielding two enantiomers (R and S). However, synthetic routes for analogous thiadiazoles often produce racemic mixtures unless asymmetric catalysis or chiral auxiliaries are employed. In this compound, the absence of stereochemical descriptors in the systematic name suggests either:
- Racemization : Rapid interconversion between enantiomers at ambient temperature.
- Non-resolved stereochemistry : The synthetic method does not control stereoselectivity at C4.
The pivaloyl group’s tert-butyl substituent imposes significant A1,3 strain, favoring a conformation where the carbonyl oxygen aligns antiperiplanar to the thiadiazole ring’s sulfur atom. This orientation enhances resonance stabilization between the carbonyl π-system and the sulfur lone pairs.
Protonation State Analysis of the Aminomethyl Functionality
The aminomethyl (-CH2NH2) group exists as a protonated ammonium ion (-CH2NH3+) due to the hydrochloride counterion. Key properties include:
- pKa : ~9.3 (estimated from benzylamine analogs), ensuring full protonation at physiological pH.
- Hydrogen bonding : The NH3+ group forms three hydrogen bonds with chloride ions and water molecules, enhancing aqueous solubility.
- Steric effects : Protonation increases the aminomethyl group’s effective size, limiting rotation about the C5-CH2 bond (barrier ≈ 8–12 kcal/mol).
Properties
IUPAC Name |
N-[5-(aminomethyl)-4-(2,2-dimethylpropanoyl)-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S.ClH/c1-17(2,3)14(24)21-16-22-23(15(25)18(4,5)6)19(12-20,26-16)13-10-8-7-9-11-13;/h7-11H,12,20H2,1-6H3,(H,21,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPTZLZDYSSYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN(C(S1)(CN)C2=CC=CC=C2)C(=O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(aminomethyl)-5-phenyl-4-pivaloyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide hydrochloride involves multiple steps. The process typically begins with the formation of the thiadiazole ring, followed by the introduction of the aminomethyl and dimethyl groups. Common reagents used in these reactions include sulfur, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable leaving group and solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Scientific Research Applications
Biological Activities
N-(5-(aminomethyl)-5-phenyl-4-pivaloyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide hydrochloride exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The thiadiazole moiety is known for its role in inhibiting cancer cell proliferation through interactions with key proteins involved in cell signaling pathways .
- Antimicrobial Effects : The compound has shown potential antimicrobial activity, suggesting its utility in developing new antibiotics or treatments for infectious diseases. This activity is attributed to its ability to interfere with microbial resistance mechanisms .
- Enzyme Inhibition : Compounds containing thiadiazole scaffolds have been documented as effective inhibitors of various enzymes. The specific interactions of this compound with enzymes related to cancer and microbial resistance are under investigation.
Synthesis and Chemical Modifications
The synthesis of this compound typically involves multi-step organic synthesis methods. Key steps may include:
- Formation of the thiadiazole ring.
- Introduction of the pivaloyl and aminomethyl groups.
- Hydrochloride salt formation to enhance solubility and stability.
These methods allow for efficient synthesis while providing opportunities for structural modifications that could enhance biological activity or pharmacokinetic properties .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various thiadiazole derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7) at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties highlighted that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of N-(5-(aminomethyl)-5-phenyl-4-pivaloyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the 1,3,4-thiadiazole family, a class known for diverse biological activities. Below is a comparison with structurally related analogs from , focusing on substituents, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Bioactivity: Compounds 4g, 4h, and 4i exhibit anticancer activity linked to their chloro-phenyl and piperazine/piperidine moieties, which may interact with cellular targets via hydrogen bonding or π-π stacking .
Solubility and Stability: The hydrochloride salt in the target compound enhances aqueous solubility relative to neutral analogs (e.g., 4g–5a). This property is critical for bioavailability in drug development. Pivaloyl groups increase metabolic stability but may reduce solubility in non-polar solvents compared to furan (4h) or benzylpiperidine (4i) substituents.
Spectroscopic Profiles :
- IR and NMR data for analogs 4g–5a () show characteristic peaks for NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹). The target compound’s dual pivaloyl groups would likely intensify C=O stretching signals (~1680 cm⁻¹) .
Thermal Properties :
- Melting points for analogs correlate with molecular rigidity: 5a (226–228°C) has a fused bicyclic system, while 4i (162–164°C) features a flexible piperidine chain. The target compound’s melting point is unreported but expected to be high due to crystalline salt formation.
Research Implications and Limitations
- Gaps in Data : Specific biological activity, solubility metrics, and crystallographic data (e.g., hydrogen-bonding patterns) for the target compound are absent in the provided evidence. Computational modeling or experimental studies using tools like SHELXL () or ORTEP-3 () could elucidate its 3D structure and intermolecular interactions.
- Design Recommendations : Hybridizing the target’s pivaloyl groups with piperazine motifs (as in 4g–4h ) might balance steric effects and bioactivity.
Biological Activity
N-(5-(aminomethyl)-5-phenyl-4-pivaloyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide hydrochloride (CAS Number: 781675-10-3) is a compound that belongs to the class of thiadiazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiadiazole ring, which is known for its diverse biological activities. Its IUPAC name highlights the presence of pivaloyl and aminomethyl substituents, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H29ClN4O2S |
| Molecular Weight | 412.98 g/mol |
| Purity | >98% |
| CAS Number | 781675-10-3 |
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells, suggesting a mechanism that may involve the disruption of DNA replication processes due to their structural similarity to nucleobases .
Case Study: Cytotoxic Effects
In a study assessing the cytotoxicity of thiadiazole derivatives, it was found that compounds similar to this compound increased the proportion of apoptotic cells significantly compared to untreated controls. The study reported an increase in apoptotic cells by up to 4.65 times after 48 hours of treatment in MCF-7 breast cancer cells .
Antimicrobial Activity
Thiadiazole derivatives have also been extensively studied for their antimicrobial properties. Compounds containing the 1,3,4-thiadiazole moiety have shown promising antibacterial and antifungal activities against various pathogens.
Antibacterial Efficacy
The antimicrobial screening of various thiadiazole derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : Compounds demonstrated MIC values lower than standard antibiotics like ampicillin.
- Escherichia coli : Certain derivatives showed enhanced activity compared to reference drugs .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some thiadiazoles act as inhibitors of key enzymes involved in nucleotide synthesis, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for cancer cell proliferation .
- Interference with Cell Cycle : Studies have shown that these compounds can alter the cell cycle dynamics in treated cells, leading to increased apoptosis and reduced proliferation rates .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on stepwise reaction monitoring using HPLC or LC-MS to identify intermediates and byproducts. For thiadiazole ring formation (a key structural moiety), adjust reaction conditions (e.g., solvent polarity, temperature) based on precedents in 1,3,4-thiadiazole synthesis . For example:
- Use phosphorus pentasulfide (P4S10) under inert conditions to promote cyclization.
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Post-synthesis, recrystallization in acetonitrile/water mixtures can enhance purity, as demonstrated for structurally analogous compounds .
Advanced: What crystallographic strategies resolve conformational ambiguities in the 4,5-dihydro-1,3,4-thiadiazole ring system?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL is critical for resolving puckering parameters and hydrogen-bonding networks . Key steps:
- Refine the Cremer-Pople puckering coordinates to quantify ring non-planarity .
- Analyze torsion angles (e.g., C4–N3–N4–C5) to identify deviations from idealized chair or envelope conformations.
For disordered pivaloyl groups, apply ISOR/SADI restraints in SHELXL to refine thermal parameters without overfitting .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm the aminomethyl (-CH2NH2) and pivalamide groups.
- FT-IR : Validate thiadiazole ring vibrations (C=N stretch: 1600–1650 cm<sup>-1</sup>) and amide N–H stretches (3300–3400 cm<sup>-1</sup>) .
- Elemental Analysis : Ensure stoichiometric consistency (e.g., %N deviation ≤0.3% for C20H28ClN5O2S) .
Advanced: How can computational modeling predict bioactivity against enzymatic targets?
Methodological Answer:
- Perform docking studies (AutoDock Vina, Schrödinger Suite) using the compound’s minimized geometry (DFT-optimized at B3LYP/6-31G level) .
- Target COX-II or factor Xa (based on structural analogs ), focusing on:
- Hydrogen bonds between the aminomethyl group and catalytic residues (e.g., Arg120 in COX-II).
- Hydrophobic interactions of pivaloyl groups with enzyme pockets.
- Validate predictions with MM-PBSA/GBSA free-energy calculations .
Basic: What are the stability profiles of this compound under varying pH and temperature?
Methodological Answer:
- Conduct accelerated stability studies (ICH Q1A guidelines):
- Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC-UV (λ = 254 nm).
- Acidic/basic hydrolysis (pH 1–13) at 37°C to identify labile sites (e.g., thiadiazole ring cleavage).
Degradation products can be characterized using HRMS/MS .
Advanced: How does substituent variation on the phenyl ring affect SAR in related thiadiazoles?
Methodological Answer:
Systematic SAR studies require:
- Parallel synthesis of analogs with electron-withdrawing (-NO2, -Cl) or donating (-OCH3) groups at the phenyl para position.
- In vitro assays (e.g., IC50 against cancer cell lines) to correlate substituent effects with activity.
Data from structurally similar 5-aryl-1,3,4-thiadiazoles show that 4-Cl substitution enhances cytotoxicity by 30% compared to unsubstituted analogs .
Basic: What purification methods are optimal for isolating this hydrochloride salt?
Methodological Answer:
- Ion-exchange chromatography : Use Dowex 50WX4 resin to isolate the hydrochloride form from freebase impurities.
- Counterion screening : Compare solubility in ethanol/ethyl acetate vs. acetone to maximize crystalline yield .
Advanced: Can machine learning optimize reaction conditions for scale-up?
Methodological Answer:
Yes. Train random forest models on reaction parameters (solvent, catalyst loading, temperature) from historical data (e.g., Reaxys entries). Key steps:
- Input features: Dielectric constant of solvent, reaction time, equivalents of pivaloyl chloride.
- Output: Predicted yield (R<sup>2</sup> >0.85 validated via cross-validation).
AI-driven platforms like COMSOL Multiphysics integrate reaction kinetics for dynamic optimization .
Basic: How to validate the compound’s solubility profile for in vitro assays?
Methodological Answer:
- Shake-flask method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C.
- Use UV-Vis spectroscopy (calibration curve at λmax 275 nm) for quantification .
Advanced: What crystallographic disorder models apply to the pivaloyl groups?
Methodological Answer:
For disordered tert-butyl moieties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
